molecular formula C14H14N4O B2905964 (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2035008-00-3

(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2905964
CAS No.: 2035008-00-3
M. Wt: 254.293
InChI Key: ZLDZREOWMOINML-VOTSOKGWSA-N
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Description

The compound (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a chalcone derivative featuring an azetidine ring substituted with a 1,2,3-triazole moiety. The azetidine ring (a four-membered saturated nitrogen heterocycle) confers rigidity and influences pharmacokinetic properties, while the 1,2,3-triazole group enhances binding interactions via hydrogen bonding and dipole interactions . The (2E)-stereochemistry is critical for maintaining planarity, which optimizes π-π stacking and electronic conjugation.

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-9-8-15-16-18/h1-9,13H,10-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDZREOWMOINML-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Given the high chemical stability of 1,2,3-triazoles, it can be inferred that the compound might be stable under various environmental conditions.

Biological Activity

The compound (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one , also known as C14H14N4O , has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The molecular structure of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one features a phenyl group and a triazole moiety, contributing to its diverse biological activities. The compound's IUPAC name reflects its complex structure, which includes an azetidine ring and a conjugated enone system.

Molecular Formula and Structure

PropertyValue
Molecular FormulaC14H14N4O
IUPAC Name(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
SMILES RepresentationCc1ccccc1C(=O)N=N=Nc2ccccc2

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to be effective against various bacterial strains, including multidrug-resistant pathogens. The incorporation of the azetidine moiety may enhance the bioactivity of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one through synergistic effects.

Anticancer Activity

Research has also explored the anticancer potential of triazole-containing compounds. A study demonstrated that similar structures could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one against several bacterial strains. The results showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity
In vitro tests conducted on human cancer cell lines revealed that (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one reduced cell viability in a dose-dependent manner. Flow cytometry analysis suggested that the compound induces apoptosis through mitochondrial pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and metabolic stability; however, further research is needed to elucidate its bioavailability and clearance rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related analogues, focusing on substituents, heterocyclic systems, and physicochemical properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Biological/Physical Properties Reference
(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one (Target Compound) Azetidine + 1,2,3-triazole; (E)-configuration ~283.34 Rigid azetidine core; potential for kinase inhibition N/A
(2E)-1-(1H-benzotriazol-1-yl)-3-phenylprop-2-en-1-one Benzotriazole instead of triazole; (E)-configuration 249.27 Enhanced π-stacking due to benzotriazole; higher lipophilicity
(E)-1-(4′-fluoro-4-hydroxybiphenyl-3-yl)-3-[4-(3,4,5-trimethoxyphenyl)-1H-triazol-1-yl]prop-2-en-1-one Fluorophenyl + trimethoxyphenyl-triazole; biphenyl linker ~519.52 High yield (84%); potential anticancer activity
(2E)-1-{2-hydroxy-4-[4-(4-phenyl-1H-triazol-1-yl)butoxy]phenyl}-3-phenylprop-2-en-1-one (8f) Butoxy linker between triazole and phenyl; hydroxyl group ~483.56 Improved solubility; 96% synthesis yield
(E)-1-(2,4-dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Dichlorophenyl + pyrazole; no triazole ~406.29 Antifungal activity; crystal structure reported
(E)-3-{4-[4-(quinuclidin-3-yl)-1H-triazol-1-yl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one (10b) Quinuclidine + triazole; methoxyphenyl ~470.56 Cytotoxic activity (in vitro); 19% synthesis yield

Physicochemical Properties

  • Azetidine vs.
  • Triazole vs. Benzotriazole : Benzotriazole derivatives () exhibit higher lipophilicity (LogP ~3.5) due to the fused benzene ring, whereas the target compound’s triazole may improve aqueous solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F in ) increase metabolic stability but reduce solubility. Methoxy groups () enhance solubility and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is synthesized via Claisen-Schmidt condensation between an aromatic aldehyde and ketone under basic conditions (e.g., NaOH/KOH in ethanol/methanol) . Key steps include:

  • Azetidine-triazole intermediate preparation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-azetidine core.
  • Enone formation : Aldol condensation under controlled pH and temperature (60–80°C) to ensure stereoselectivity (E-configuration).
  • Optimization strategies : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) and improves yield (85–92% vs. 70%) . Solvent-free conditions minimize side reactions.

Q. What spectroscopic methods are most effective for characterizing this compound, and how do they confirm structural integrity?

  • Answer :

  • NMR spectroscopy :
  • ¹H NMR : Confirms the azetidine ring (δ 3.8–4.2 ppm for N–CH2), triazole proton (δ 8.1 ppm), and enone system (δ 6.5–7.5 ppm for conjugated alkene) .
  • ¹³C NMR : Identifies carbonyl (δ 190–200 ppm) and triazole carbons (δ 140–150 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 335.14) .
  • IR spectroscopy : Detects carbonyl stretch (1650–1700 cm⁻¹) and C=C bonds (1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for this compound’s bioactivity?

  • Answer :

  • Functional group modifications :
ModificationBioactivity ImpactReference
Triazole replacement (e.g., pyrazole)Reduced antimicrobial activity
Azetidine ring substitution (e.g., piperidine)Altered pharmacokinetics
Phenyl group halogenation (e.g., Cl, F)Enhanced cytotoxicity
  • Assays : Use in vitro enzyme inhibition (e.g., kinase assays) and in vivo tumor xenograft models to correlate structural changes with activity .

Q. What computational approaches predict the interaction of this compound with biological targets like kinases or GPCRs?

  • Answer :

  • Molecular docking (AutoDock Vina) : Predicts binding poses with ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
  • QSAR models : Use 3D descriptors (e.g., CoMSIA) to correlate logP and polar surface area with IC50 values .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Answer : Discrepancies may arise from poor bioavailability or metabolic instability . Mitigation strategies:

  • Pharmacokinetic (PK) studies : Measure plasma half-life (e.g., LC-MS/MS) and identify metabolites .
  • Formulation optimization : Use liposomal encapsulation to enhance solubility and tissue penetration .
  • Proteomic profiling : Compare target engagement in cell lysates vs. animal tissues using Western blot or ELISA .

Data Analysis & Experimental Design

Q. How should researchers analyze discrepancies in biological assay results across studies (e.g., conflicting IC50 values)?

  • Answer :

  • Variable standardization : Control cell lines (e.g., HepG2 vs. HEK293), assay conditions (pH, serum concentration), and compound purity (HPLC ≥ 95%).
  • Statistical validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Replicate experiments ≥3 times .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends .

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s anticancer potential?

  • Answer :

  • In vitro :
  • MTT assay : IC50 determination in breast cancer (MCF-7) and leukemia (K562) cell lines .
  • Apoptosis assays : Annexin V/PI staining to quantify cell death mechanisms .
  • In vivo :
  • Xenograft models : Nude mice injected with MDA-MB-231 cells; monitor tumor volume after oral administration (10 mg/kg/day) .
  • Toxicology : Assess liver/kidney function via serum ALT, creatinine .

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